molecular formula C8H14KNO3 B7891021 Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate

Cat. No.: B7891021
M. Wt: 211.30 g/mol
InChI Key: XLKJALLTHMTDFM-UHFFFAOYSA-M
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Description

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C8H14KNO3 and a molecular weight of 211.30 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate typically involves the reaction of oxolane-2-carboxylic acid with dimethylamine in the presence of a potassium base. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various oxolane and amine derivatives, which are useful intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring provides structural stability and contributes to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-[(methylamino)methyl]oxolane-2-carboxylate
  • Potassium 5-[(ethylamino)methyl]oxolane-2-carboxylate
  • Potassium 5-[(propylamino)methyl]oxolane-2-carboxylate

Uniqueness

Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate is unique due to its specific dimethylamino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

potassium;5-[(dimethylamino)methyl]oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.K/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJALLTHMTDFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(O1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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